molecular formula C24H34N2O4S B454904 ETHYL 2-(3,5-DIMETHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-(3,5-DIMETHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B454904
M. Wt: 446.6g/mol
InChI Key: PZIPMINZCHTYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(3,5-DIMETHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of oxazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3,5-DIMETHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole ring, followed by the formation of the thiophene ring. Key reagents and conditions include the use of acyl chlorides, amines, and various catalysts under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3,5-DIMETHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce alkyl or aryl groups onto the oxazole ring .

Scientific Research Applications

ETHYL 2-(3,5-DIMETHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(3,5-DIMETHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The oxazole and thiophene rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(3,5-DIMETHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE: shares similarities with other oxazole and thiophene derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of oxazole and thiophene rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C24H34N2O4S

Molecular Weight

446.6g/mol

IUPAC Name

ethyl 15-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-14-thiabicyclo[11.3.0]hexadeca-1(13),15-diene-16-carboxylate

InChI

InChI=1S/C24H34N2O4S/c1-4-29-24(28)21-18-14-12-10-8-6-5-7-9-11-13-15-19(18)31-23(21)25-22(27)20-16(2)26-30-17(20)3/h4-15H2,1-3H3,(H,25,27)

InChI Key

PZIPMINZCHTYDI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCCCCCCCCC2)NC(=O)C3=C(ON=C3C)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCCCCCCC2)NC(=O)C3=C(ON=C3C)C

Origin of Product

United States

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